Millewanin G

Description

Millewanin G has been reported in Millettia pachycarpa with data available.

antiestrogenic compound from Millettia pachycarpa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

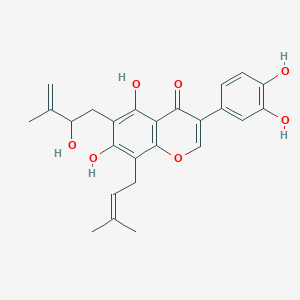

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKJIBNQATIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103693 |

Source

|

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-33-0 |

Source

|

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Millewanin G: A Technical Primer on its Discovery, Natural Source, and Biological Activity

For Immediate Release

This technical guide provides an in-depth overview of the discovery, natural source, and key experimental data of Millewanin G, a C-19 quassinoid of interest to the cancer research and drug development community. All data presented is derived from the foundational study by Sattayasai et al. in Planta Medica, 2013, unless otherwise specified.

Discovery and Natural Source

Millewanin G was first isolated from the twigs and leaves of Croton stellatopilosus, a plant indigenous to Thailand. This discovery was the result of a screening program aimed at identifying novel cytotoxic compounds from natural sources.

Experimental Protocols

Isolation and Purification of Millewanin G

The following protocol outlines the methodology employed for the extraction and purification of Millewanin G:

-

Extraction: Air-dried and powdered twigs and leaves of Croton stellatopilosus (1.5 kg) were macerated with methanol (MeOH) at room temperature. The resulting extract was then filtered and concentrated under reduced pressure to yield a crude MeOH extract (45 g).

-

Solvent Partitioning: The crude MeOH extract was subsequently suspended in water and partitioned with ethyl acetate (EtOAc). This step yielded an EtOAc-soluble fraction (15 g) which was carried forward for further purification.

-

Column Chromatography: The EtOAc-soluble fraction was subjected to column chromatography over silica gel. Elution was performed with a gradient of increasing polarity using a hexane-EtOAc solvent system.

-

Further Purification: Fractions containing the compound of interest were pooled and further purified by repeated column chromatography over silica gel, followed by preparative thin-layer chromatography to yield pure Millewanin G (12 mg).

Structural Elucidation

The chemical structure of Millewanin G was determined using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay

The cytotoxic activity of Millewanin G was evaluated against human colon cancer cell lines (HCT116 and HT-29) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of Millewanin G for 48 hours. The cell viability was then determined by measuring the absorbance at 570 nm after the addition of MTT solution.

Quantitative Data

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₀H₂₄O₇ |

| HRESIMS [M+Na]⁺ (m/z) | 399.1414 (calculated for C₂₀H₂₄O₇Na, 399.1420) |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Millewanin G were recorded in CDCl₃.

| Position | ¹³C (δc, type) | ¹H (δH, mult., J in Hz) |

| 1 | 79.8 (CH) | 4.35 (d, 8.0) |

| 2 | 34.2 (CH₂) | 2.10 (m), 1.85 (m) |

| 3 | 208.2 (C) | - |

| 4 | 48.1 (C) | - |

| 5 | 52.5 (CH) | 3.15 (s) |

| 6 | 29.5 (CH₂) | 2.20 (m), 1.95 (m) |

| 7 | 173.9 (C) | - |

| 8 | 75.1 (CH) | 5.40 (s) |

| 9 | 45.2 (CH) | 2.60 (m) |

| 10 | 22.1 (CH₃) | 1.15 (d, 7.0) |

| 11 | 125.4 (C) | - |

| 12 | 160.5 (CH) | 7.20 (s) |

| 13 | 138.2 (C) | - |

| 14 | 68.2 (CH₂) | 4.95 (d, 12.0), 4.85 (d, 12.0) |

| 15 | 170.1 (C) | - |

| 16 | 20.8 (CH₃) | 1.90 (s) |

| 19 | 10.5 (CH₃) | 1.05 (s) |

| 20 | 65.8 (CH₂) | 4.20 (d, 12.5), 4.10 (d, 12.5) |

| OMe | 51.8 (CH₃) | 3.70 (s) |

Cytotoxic Activity

Millewanin G exhibited significant cytotoxic activity against human colon cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| HCT116 | 2.5 |

| HT-29 | 3.2 |

Mechanism of Action: Induction of Apoptosis

Further studies revealed that Millewanin G induces apoptosis in human colon cancer cells. This is evidenced by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. The proposed signaling pathway involves the activation of caspases, key executioners of apoptosis.

The induction of apoptosis by Millewanin G in colon cancer cells suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

The Engine of Bioactivity: A Technical Guide to the Biosynthesis of Prenylated Isoflavonoids

For Researchers, Scientists, and Drug Development Professionals

Prenylated isoflavonoids represent a class of specialized metabolites with significant pharmacological potential, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The addition of a prenyl group to the isoflavonoid backbone enhances their lipophilicity, which is believed to improve their interaction with biological membranes and target proteins, thereby increasing their bioactivity.[1][4] This in-depth technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, focusing on the core enzymatic pathways, regulatory networks, and key experimental methodologies for their study and production.

The Core Biosynthetic Pathway: From Phenylalanine to Prenylated Isoflavonoids

The biosynthesis of prenylated isoflavonoids is a multi-step process that begins with the general phenylpropanoid pathway, branches into the isoflavonoid-specific pathway, and culminates in the crucial prenylation step.

The initial stages of the pathway convert L-phenylalanine to the key intermediate 4-coumaroyl-CoA through the action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate-CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis (EC 2.3.1.74), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6][7][8] This is followed by the action of Chalcone isomerase (CHI) , which cyclizes the chalcone to produce (2S)-naringenin.

The pathway then enters the isoflavonoid-specific branch, initiated by Isoflavone synthase (IFS) , a cytochrome P450 enzyme. IFS catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone. This intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone scaffold, such as genistein or daidzein.[9]

The final and defining step is the attachment of a prenyl group, typically a dimethylallyl moiety, from a donor molecule, most commonly dimethylallyl pyrophosphate (DMAPP).[10] This reaction is catalyzed by a diverse family of enzymes known as prenyltransferases (PTs) . These enzymes exhibit specificity for both the isoflavonoid acceptor and the position of prenylation on the isoflavonoid ring system.[11] For example, in soybean, the biosynthesis of the phytoalexin glyceollin involves the prenylation of glycinol, a derivative of daidzein.[3]

Below is a diagram illustrating the core biosynthetic pathway leading to a generic prenylated isoflavonoid.

Key Enzymes and Their Properties

The efficiency of the prenylated isoflavonoid biosynthetic pathway is dependent on the catalytic properties of its constituent enzymes. Below is a summary of key enzymes and their known characteristics.

| Enzyme | EC Number | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km (µM) | kcat (s⁻¹) |

| Chalcone synthase (CHS) | 2.3.1.74[5][6][8] | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone | 7.5 - 8.0 | 30 - 40 | 1-2 (for 4-coumaroyl-CoA) | 0.03 - 1.6 |

| Isoflavone synthase (IFS) | 1.14.14.91 | Naringenin, Liquiritigenin | 2-Hydroxyisoflavanones | ~7.5 | ~30 | 5-20 | N/A |

| Isoflavone reductase (IFR) | 1.3.1.45[1][2][12][13] | 2'-Hydroxyisoflavones | Isoflavanones | 6.5 - 7.0 | 30 - 35 | 10-50 | N/A |

| Pterocarpan synthase (PTS) | 4.2.1.139[14][15] | Isoflavanol | Pterocarpan | ~7.0 | ~30 | N/A | N/A |

| LaPT1 (Prenyltransferase) | N/A | Genistein, DMAPP | 3'-prenylgenistein | ~8.5[5] | ~50[5] | 2.5 (for Genistein), 40 (for DMAPP)[5] | N/A |

| SfN8DT-1 (Prenyltransferase) | N/A | Naringenin, DMAPP | 8-prenylnaringenin | ~7.5 | ~30 | 28 (for Naringenin), 143 (for DMAPP) | 0.014 |

Transcriptional Regulation of the Pathway

The biosynthesis of prenylated isoflavonoids is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses such as pathogen attack.[14] A complex network of transcription factors (TFs) orchestrates the expression of the biosynthetic genes. Among the most prominent regulators are members of the R2R3-MYB family of transcription factors.[4][16][17][18][19]

For instance, in soybean, several MYB TFs have been shown to activate the promoters of key genes in the isoflavonoid pathway. GmMYB29 has been demonstrated to activate the promoters of both isoflavone synthase 2 (IFS2) and chalcone synthase 8 (CHS8).[16][18] Other MYB TFs, such as GmMYB176, also play a role in regulating CHS8 expression.[17] These TFs often bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby modulating their transcription. The interplay between different TFs, as well as their interaction with other regulatory proteins, allows for fine-tuned control over the production of these defense-related compounds.

The following diagram illustrates a simplified model of the transcriptional regulation of key biosynthetic genes by MYB transcription factors.

Experimental Protocols

The characterization of enzymes involved in prenylated isoflavonoid biosynthesis and the metabolic engineering of production hosts rely on a suite of molecular biology and analytical chemistry techniques. Below are representative protocols for key experimental procedures.

Heterologous Expression of a Membrane-Bound Prenyltransferase in Saccharomyces cerevisiae

Many plant prenyltransferases are membrane-bound proteins, which can be challenging to express and purify. Yeast, being a eukaryotic system, is often a suitable host for the expression of these enzymes.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized open reading frame (ORF) of the target prenyltransferase gene.

- Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

- Incorporate a C-terminal tag (e.g., 6xHis) for purification.

2. Yeast Transformation:

- Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

- Select for transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil).

3. Protein Expression:

- Inoculate a single colony of transformed yeast into 5 mL of selection medium with 2% glucose and grow overnight at 30°C.

- Use this starter culture to inoculate 50 mL of the same medium and grow overnight.

- Pellet the cells and resuspend in 200 mL of induction medium (selection medium with 2% galactose instead of glucose).

- Incubate at 30°C with shaking for 24-48 hours to induce protein expression.

4. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with sterile water.

- Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

- Disrupt the cells using glass beads or a French press.

- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20% glycerol).[20]

In Vitro Prenyltransferase Activity Assay

This assay is used to determine the catalytic activity and substrate specificity of the expressed prenyltransferase.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- Microsomal protein preparation (10-50 µg)

- Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

- Divalent cation (e.g., 5 mM MgCl₂)

- Isoflavonoid substrate (e.g., 100 µM genistein, dissolved in DMSO)

- Prenyl donor (e.g., 200 µM DMAPP)

- The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

- Initiate the reaction by adding the DMAPP.

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

- Vortex the mixture vigorously to extract the products.

- Centrifuge to separate the organic and aqueous phases.

- Collect the organic phase and evaporate to dryness under a stream of nitrogen.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated isoflavonoids.

HPLC-MS/MS Analysis of Prenylated Isoflavonoids

This method is used for the separation, identification, and quantification of the products from the in vitro assay or from metabolically engineered organisms.

1. Chromatographic Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40°C.

2. Mass Spectrometry Detection:

- Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.

- Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.

- Collision Energy: Optimized for the fragmentation of the target prenylated isoflavonoids.

- Data Analysis: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards, if available. The characteristic loss of the prenyl group (C₅H₈, 68 Da) is a key diagnostic fragmentation pattern.

Metabolic Engineering for Enhanced Production

The low abundance of many bioactive prenylated isoflavonoids in their native plant sources has driven efforts to produce these compounds in microbial hosts like Saccharomyces cerevisiae and Escherichia coli.[3][20]

Strategies for Increasing Yields in Engineered Microbes

-

Enhancing Precursor Supply: Overexpression of genes in the upstream phenylpropanoid and mevalonate (for DMAPP) pathways can increase the availability of the necessary precursors.[21][22][23][24]

-

Enzyme Engineering and Selection: Bioprospecting for novel prenyltransferases with improved catalytic efficiency and desired regioselectivity is a key strategy.[25][26][27][28][29]

-

Pathway Optimization: Balancing the expression levels of the different biosynthetic genes is crucial to avoid the accumulation of toxic intermediates and to channel the metabolic flux towards the desired product.

-

Compartmentalization: Targeting enzymes to specific subcellular locations can increase local substrate concentrations and improve pathway efficiency.

The following table summarizes some reported yields of isoflavonoids and prenylated flavonoids in engineered S. cerevisiae.

| Compound | Host Organism | Engineering Strategy | Titer (mg/L) |

| Daidzein | S. cerevisiae | Multi-gene expression, dynamic regulation | 85.4[22][23] |

| Genistein | S. cerevisiae | Enhanced metabolic flux, multi-gene expression | 31.02[21] |

| Puerarin | S. cerevisiae | Expression of daidzein pathway and glycosyltransferase | 72.8[22][23] |

| 8-Prenylnaringenin | S. cerevisiae | Expression of naringenin pathway and prenyltransferase | 0.12[17] |

Experimental and Logical Workflows

The discovery and characterization of novel enzymes for prenylated isoflavonoid biosynthesis, as well as the development of high-producing microbial strains, follow a systematic workflow.

Workflow for Enzyme Discovery and Characterization

The following diagram outlines a typical workflow for the identification and functional characterization of a novel prenyltransferase.

Conclusion

The biosynthesis of prenylated isoflavonoids is a complex and highly regulated metabolic pathway that is of significant interest to the pharmaceutical and biotechnology industries. A thorough understanding of the enzymes, regulatory networks, and experimental methodologies involved is crucial for harnessing the potential of these bioactive compounds. Future research will likely focus on the discovery of novel prenyltransferases with diverse substrate specificities, the elucidation of the intricate regulatory mechanisms, and the further optimization of microbial cell factories for the sustainable and scalable production of these valuable natural products.

References

- 1. uniprot.org [uniprot.org]

- 2. ENZYME - 1.3.1.45 2'-hydroxyisoflavone reductase [enzyme.expasy.org]

- 3. Functional Characterization and Screening of Promiscuous Kinases and Isopentenyl Phosphate Kinases for the Synthesis of DMAPP via a One-Pot Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel MYB transcription factors involved in the isoflavone biosynthetic pathway by using the combination screening system with agroinfiltration and hairy root transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. ENZYME - 2.3.1.74 chalcone synthase [enzyme.expasy.org]

- 8. EC 2.3.1.74 [iubmb.qmul.ac.uk]

- 9. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethylallyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 11. EC 1.3.1.51 [iubmb.qmul.ac.uk]

- 12. EC 1.3.1.45 [iubmb.qmul.ac.uk]

- 13. KEGG ENZYME: 1.3.1.45 [genome.jp]

- 14. ENZYME - 4.2.1.139 pterocarpan synthase [enzyme.expasy.org]

- 15. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. An R2R3‐type MYB transcription factor, GmMYB77, negatively regulates isoflavone accumulation in soybean [Glycine max (L.) Merr.] - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An R2R3-type MYB transcription factor, GmMYB29, regulates isoflavone biosynthesis in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | The eco-evolutionary raison d’être of natural products as support for sustainable bioprospecting [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. Bioprospecting microbes and enzymes for the production of pterocarpans and coumestans - PMC [pmc.ncbi.nlm.nih.gov]

Millewanin G: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a naturally occurring prenylated isoflavone isolated from the leaves of Millettia pachycarpa.[1] As a member of the flavonoid family, it has garnered interest for its potential biological activities, particularly its antiestrogenic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of Millewanin G, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action through signaling pathway diagrams.

Physicochemical Properties

Millewanin G is a complex molecule with the IUPAC name 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one. Its chemical structure is characterized by a core isoflavone skeleton with multiple hydroxyl and prenyl group substitutions.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₇ | PubChem |

| Molecular Weight | 438.5 g/mol | PubChem |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| CAS Number | 874303-33-0 | PubChem |

Computed Physical Properties

| Property | Value | Source |

| XLogP3 | 5.1 | PubChem |

| Hydrogen Bond Donors | 5 | PubChem |

| Hydrogen Bond Acceptors | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 127 Ų | PubChem |

| Heavy Atom Count | 32 | PubChem |

Spectral Data

Detailed experimental spectral data for Millewanin G is crucial for its identification and characterization. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H-2 |

| ~6.8-7.2 | m | 3H | B-ring protons |

| ~6.4 | s | 1H | H-5' |

| ~5.2 | t | 1H | Prenyl vinyl H |

| ~4.8-5.0 | m | 2H | Exomethylene H |

| ~4.5 | t | 1H | Hydroxylated methine H |

| ~3.4 | d | 2H | Prenyl methylene H |

| ~2.5-2.8 | m | 2H | Methylene H |

| ~1.6-1.8 | s | 6H | Prenyl methyls |

| ~1.4 | s | 3H | Methyl H |

Table 2.2: Predicted ¹³C NMR Spectral Data (Note: This is a predicted spectrum based on the structure and typical values for similar compounds. Actual experimental values may vary.)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C-4 |

| ~160-165 | C-5, C-7, C-8a |

| ~155 | C-2 |

| ~145 | B-ring C-3', C-4' |

| ~140 | C-3 of prenyl |

| ~110-130 | A & B ring carbons, prenyl carbons |

| ~112 | Exomethylene C |

| ~105 | C-4a |

| ~90-100 | C-6, C-8 |

| ~70 | Hydroxylated methine C |

| ~20-30 | Methylene and methyl carbons |

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition of Millewanin G.

Table 2.3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution MS | ESI+ | [M+H]⁺ | Confirmation of molecular formula |

| MS/MS | ESI+ | - | Fragmentation pattern to confirm substructures |

Other Spectroscopic Data

Table 2.4: UV-Visible and Infrared Spectroscopy Data

| Technique | Solvent | λmax (nm) | Functional Group | Wavenumber (cm⁻¹) |

| UV-Vis | Methanol | ~262, ~295 (sh) | Isoflavone chromophore | - |

| IR | KBr | - | O-H (hydroxyl) | ~3400 (broad) |

| - | C=O (ketone) | ~1630 | ||

| - | C=C (aromatic) | ~1600, 1500 | ||

| - | C-O (ether/phenol) | ~1250, 1100 |

Experimental Protocols

Isolation of Millewanin G from Millettia pachycarpa**

The following is a generalized protocol for the isolation of isoflavonoids from Millettia pachycarpa, which can be adapted for the specific isolation of Millewanin G.

Workflow for Isolation of Millewanin G

Caption: A generalized workflow for the isolation and purification of Millewanin G.

Methodology:

-

Extraction: Air-dried and powdered leaves of Millettia pachycarpa are macerated with ethyl acetate (EtOAc) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Concentration: The combined EtOAc extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Millewanin G.

-

Purification: Fractions enriched with Millewanin G are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to obtain the pure compound.

Antiestrogenic Activity Assay (Yeast-Based)

Millewanin G has been reported to exhibit antiestrogenic activity by inhibiting β-galactosidase activity in β-estradiol-induced yeast cells with an IC₅₀ of 13 µM.[2] The following is a general protocol for a yeast two-hybrid assay to determine antiestrogenic activity.[3][4]

Workflow for Yeast-Based Antiestrogenic Assay

Caption: Experimental workflow for determining the antiestrogenic activity of Millewanin G.

Methodology:

-

Yeast Strain: A recombinant Saccharomyces cerevisiae strain co-expressing the human estrogen receptor (ERα or ERβ) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of an estrogen-responsive element (ERE) is used.

-

Culture Conditions: The yeast is cultured in a suitable selective medium to maintain the expression plasmids.

-

Treatment: Yeast cells are treated with a constant concentration of 17β-estradiol to induce reporter gene expression. Concurrently, different concentrations of Millewanin G are added to assess its inhibitory effect. Control groups include yeast treated with 17β-estradiol alone (positive control) and with the vehicle (e.g., DMSO) alone (negative control).

-

Incubation: The cultures are incubated at 30°C for a specific period to allow for receptor activation and reporter protein expression.

-

β-Galactosidase Assay: After incubation, the cells are lysed, and the activity of the expressed β-galactosidase is measured. This is typically done by adding a chromogenic substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG). The enzyme cleaves the substrate, producing a colored product.

-

Data Analysis: The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition of β-galactosidase activity by Millewanin G at each concentration is calculated relative to the 17β-estradiol-only control. The IC₅₀ value, the concentration of Millewanin G that causes 50% inhibition, is then determined.

Proposed Mechanism of Action

The antiestrogenic activity of many prenylated isoflavonoids is attributed to their interaction with estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[5][6] While the precise mechanism of Millewanin G has not been fully elucidated, it is hypothesized to involve the modulation of estrogen receptor signaling.

Interaction with Estrogen Receptor Signaling Pathway

Millewanin G may exert its antiestrogenic effects by binding to estrogen receptors (ERα and/or ERβ) and preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of estrogen-responsive genes. The prenyl groups on the isoflavone backbone are thought to play a crucial role in this antagonistic activity.[5][7]

Proposed Signaling Pathway of Millewanin G's Antiestrogenic Action

Caption: Proposed mechanism of Millewanin G's antiestrogenic activity via estrogen receptor modulation.

This diagram illustrates a simplified model where 17β-estradiol acts as an agonist, leading to cell proliferation, while Millewanin G acts as an antagonist, inhibiting this process by preventing the recruitment of co-activators to the estrogen receptor complex.

Conclusion

Millewanin G is a promising natural product with demonstrated antiestrogenic activity. This guide has summarized its key physical and chemical properties and provided detailed experimental frameworks for its study. Further research is warranted to fully elucidate its spectral characteristics, refine its isolation protocol, and definitively establish its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent in the field of drug development, particularly for hormone-dependent conditions.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 3. Evaluating estrogenic activity of isoflavones in miso using yeast two-hybrid method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of a yeast estrogen screen and its applicability to study the release of estrogenic isoflavones from a soygerm powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Involvement of a Hydrophobic Pocket and Helix 11 in Determining the Modes of Action of Prenylated Flavonoids and Isoflavonoids in the Human Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Millewanin G: A Technical Guide to its Antiestrogenic Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin G, a naturally occurring isoflavonoid isolated from the leaves of Millettia pachycarpa, has demonstrated notable antiestrogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of Millewanin G's antiestrogenic activity, with a focus on the available quantitative data, experimental methodologies, and the putative mechanism of action. The information presented herein is primarily derived from foundational in vitro screening studies.

Introduction

Phytoestrogens, plant-derived compounds with structural similarities to mammalian estrogens, are of significant interest in the fields of oncology and endocrinology for their potential to modulate estrogen receptor (ER) signaling. Millewanin G is a prenylated isoflavone that has been identified as a potent antiestrogen.[1] Its activity has been shown to be comparable to the well-established selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen, in a yeast-based assay. This guide synthesizes the existing data to provide a detailed resource for researchers exploring the therapeutic potential of Millewanin G.

Quantitative Data Summary

The antiestrogenic activity of Millewanin G has been quantified in a yeast two-hybrid assay system. The following table summarizes the reported activity in comparison to a standard antiestrogen, 4-hydroxytamoxifen.

| Compound | Assay System | Endpoint | Result | Reference |

| Millewanin G | Yeast Two-Hybrid Assay | Inhibition of 17β-estradiol-induced β-galactosidase activity | Potent, dose-dependent inhibition | Itoigawa et al., 2006 |

| 4-Hydroxytamoxifen | Yeast Two-Hybrid Assay | Inhibition of 17β-estradiol-induced β-galactosidase activity | Comparable to Millewanin G | Itoigawa et al., 2006 |

Note: Specific IC50 values for Millewanin G are not available in the public domain and would be contained within the full-text publication.

Experimental Protocols

The primary assay used to determine the antiestrogenic activity of Millewanin G is the yeast two-hybrid (Y2H) assay. This system is designed to detect ligand-dependent interactions between the estrogen receptor and a coactivator protein.

Yeast Two-Hybrid Assay for Antiestrogenic Activity

Principle: This assay utilizes genetically engineered yeast strains that express two hybrid proteins:

-

Bait: The DNA-binding domain (DBD) of a transcription factor (e.g., Gal4) fused to the ligand-binding domain (LBD) of the human estrogen receptor (ERα or ERβ).

-

Prey: The activation domain (AD) of the transcription factor fused to a coactivator protein that interacts with the ER LBD in a ligand-dependent manner.

When an estrogenic compound is present, it binds to the ER LBD, inducing a conformational change that promotes the interaction between the "bait" and "prey" proteins. This interaction reconstitutes a functional transcription factor, which then drives the expression of a reporter gene, typically lacZ, leading to the production of β-galactosidase. An antiestrogenic compound will compete with the estrogen or otherwise prevent the bait-prey interaction, thus inhibiting the expression of the reporter gene.

Methodology:

-

Yeast Strain: A suitable strain of Saccharomyces cerevisiae, engineered to express the human estrogen receptor and a coactivator, is used.

-

Culture Preparation: Yeast cells are cultured in an appropriate medium to a specific density.

-

Treatment: The yeast culture is treated with:

-

A fixed concentration of 17β-estradiol (E2) to induce estrogenic activity.

-

Varying concentrations of the test compound (Millewanin G).

-

A positive control (e.g., 4-hydroxytamoxifen).

-

A vehicle control (e.g., DMSO).

-

-

Incubation: The treated cultures are incubated for a defined period to allow for protein interaction and reporter gene expression.

-

β-Galactosidase Assay: The activity of the expressed β-galactosidase is measured. This is typically done by lysing the yeast cells and adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG), which is converted to a colored product by the enzyme.

-

Data Analysis: The absorbance of the colored product is measured spectrophotometrically. The percentage of inhibition of E2-induced activity is calculated for each concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that Millewanin G exerts its antiestrogenic effect through the modulation of the estrogen receptor. The following diagrams illustrate the conceptual framework of the experimental system used to identify its activity and the proposed mechanism.

Caption: Yeast Two-Hybrid Assay Workflow for Antiestrogenic Activity.

The current data suggests a mechanism that may not be purely competitive with 17β-estradiol for binding to the estrogen receptor. The potent antagonistic activity observed, which is not fully explained by ER-binding affinities, points towards a potential allosteric modulation of the receptor or interference with the recruitment of coactivators.

Caption: Proposed Mechanism of Antiestrogenic Action of Millewanin G.

Current Limitations and Future Directions

The existing research on the antiestrogenic activity of Millewanin G is confined to in vitro studies using a yeast-based reporter assay. To fully elucidate its therapeutic potential, further research is imperative in the following areas:

-

Cell-Based Assays: Evaluation of Millewanin G's effect on the proliferation of estrogen receptor-positive human breast cancer cell lines, such as MCF-7, is a critical next step. This would provide more biologically relevant data on its antiproliferative and antiestrogenic efficacy in a human cancer context.

-

Receptor Binding Assays: Competitive binding assays are necessary to definitively determine the affinity of Millewanin G for both ERα and ERβ and to clarify whether its mechanism is competitive or non-competitive with estradiol.

-

In Vivo Studies: Preclinical studies in animal models of estrogen-dependent diseases, such as breast cancer, are required to assess the bioavailability, efficacy, and safety of Millewanin G in a whole-organism setting.

-

Mechanism of Action Studies: Further investigation into the molecular interactions between Millewanin G and the estrogen receptor, as well as its effects on downstream signaling pathways, will provide a more detailed understanding of its mode of action.

Conclusion

Millewanin G has emerged as a promising natural antiestrogenic compound with potency comparable to 4-hydroxytamoxifen in initial screenings. While the current data is limited to a yeast two-hybrid system, it provides a strong rationale for further investigation. The detailed experimental protocols and the proposed mechanism of action outlined in this guide serve as a foundation for future research aimed at exploring the full therapeutic potential of Millewanin G in the management of estrogen-related pathologies.

References

A Technical Guide to the Therapeutic Potential of Millewanin G

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current scientific understanding of Millewanin G, a prenylated isoflavonoid with demonstrated therapeutic potential. The information is compiled from publicly available research and is intended to guide further investigation and drug development efforts.

Introduction

Millewanin G is a naturally occurring isoflavonoid that has been isolated from the leaves of Millettia pachycarpa[1][2][3]. As a member of the flavonoid family, Millewanin G shares a core structure known to be associated with a wide range of biological activities. Recent studies have begun to elucidate its specific therapeutic applications, highlighting its potential as a lead compound for the development of novel therapeutics. This guide summarizes the known biological activities, quantitative data, and the limited experimental details available in the current literature.

Therapeutic Applications

Current research identifies two primary areas of therapeutic interest for Millewanin G: estrogen receptor modulation and carbohydrate metabolism.

-

Antiestrogenic Activity: Millewanin G has been shown to possess antiestrogenic properties[1][3][4][5]. This activity suggests its potential application in the treatment of hormone-dependent conditions, such as certain types of breast cancer. The mechanism of this antiestrogenic effect is believed to be through the modulation of estrogen receptors.

-

α-Glucosidase Inhibition: Research has also demonstrated that Millewanin G is a potent inhibitor of α-glucosidase[6][7][8]. This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia. This makes Millewanin G a promising candidate for the development of new treatments for type 2 diabetes.

-

Anti-inflammatory Potential: While less characterized, some evidence suggests that prenylated isoflavonoids, the class of compounds to which Millewanin G belongs, may possess anti-inflammatory properties[8]. Further investigation is required to confirm and characterize this potential application for Millewanin G specifically.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of Millewanin G.

| Biological Activity | IC50 Value | Source(s) |

| Antiestrogenic Activity | 29 μM | [1][4][5] |

| α-Glucosidase Inhibition | 3.2 μM | [6][7] |

Experimental Methodologies

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following information regarding the assays used has been reported:

-

Antiestrogenic Activity Assay: The antiestrogenic activity of Millewanin G was determined using a yeast two-hybrid assay [3]. This assay is a well-established method for screening for interactions between proteins, in this case, likely involving the estrogen receptor.

-

α-Glucosidase Inhibition Assay: The specific details of the α-glucosidase inhibition assay used to determine the IC50 value for Millewanin G are not provided in the available literature. This type of assay typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the resulting product formation.

Signaling Pathways and Experimental Workflows

Currently, there is no detailed information available in the cited literature regarding the specific signaling pathways through which Millewanin G exerts its biological effects. Similarly, comprehensive experimental workflows beyond the name of the assay used are not described.

To illustrate the general concept of a screening workflow for a natural product like Millewanin G, the following logical diagram is provided.

Caption: A logical workflow for the isolation and screening of Millewanin G.

To conceptualize how Millewanin G might interact with a signaling pathway, a generalized diagram of estrogen receptor signaling is presented below. The precise point of interaction for Millewanin G within this pathway has not been elucidated.

Caption: A generalized model of estrogen receptor signaling.

Future Directions

The existing data on Millewanin G provides a strong foundation for further research. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which Millewanin G exerts its antiestrogenic and α-glucosidase inhibitory effects. This includes identifying its binding site on the estrogen receptor and the kinetics of its interaction with α-glucosidase.

-

In Vivo Studies: Evaluating the efficacy and safety of Millewanin G in animal models of hormone-dependent cancers and type 2 diabetes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Millewanin G to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Millewanin G to assess its drug-like potential.

Conclusion

Millewanin G is a promising natural product with well-defined antiestrogenic and α-glucosidase inhibitory activities. The quantitative data available highlights its potency, particularly as an α-glucosidase inhibitor. While the current body of research is limited, the existing evidence strongly supports the continued investigation of Millewanin G as a potential therapeutic agent for the treatment of cancer and diabetes. Further research into its mechanism of action, in vivo efficacy, and pharmacokinetic properties is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Millewanin G | C25H26O7 | CID 11662094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoflavonoids with antiestrogenic activity from Millettia pachycarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Disclaimer: As of late 2025, publicly available research directly investigating Millewanin G as an inhibitor of Estrogen-Related Receptors (ERRs) is not available. Millewanin G, a prenylated isoflavonoid isolated from Millettia pachycarpa, has been noted for its antiestrogenic activity, with a reported IC50 of 29 μM against the estrogen receptor.[1] Given the structural similarities within the flavonoid class and the known interactions of other prenylated flavonoids with nuclear receptors, this guide will utilize the well-researched compound 8-Prenylnaringenin (8-PN) as a representative proxy to explore the potential mechanisms and experimental methodologies relevant to the study of Millewanin G as a putative ERR inhibitor. 8-PN is a potent phytoestrogen and a known modulator of estrogen receptors.[2][3][4] This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in this area of study.

Introduction to Estrogen-Related Receptors (ERRs)

Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ) are a subgroup of orphan nuclear receptors that play crucial roles in the regulation of cellular energy metabolism, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind to endogenous estrogens but are constitutively active, their activity being primarily modulated by the recruitment of co-activators and co-repressors. The dysregulation of ERR signaling has been implicated in various pathologies, including metabolic diseases and cancer, making them attractive therapeutic targets.

8-Prenylnaringenin: A Proxy for Millewanin G in ERR Inhibition Studies

8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus) and is recognized as one of the most potent phytoestrogens.[2][3] Its chemical structure, featuring a flavonoid backbone with a prenyl group, is comparable to that of Millewanin G. The prenyl moiety is known to enhance the biological activity of flavonoids.[3] While extensively studied for its high affinity for estrogen receptors, particularly ERα,[3][5][6] its interaction with ERRs provides a valuable model for investigating similar compounds.

Quantitative Data on 8-Prenylnaringenin's Interaction with Estrogen Receptors

| Compound | Receptor | Assay Type | Value | Reference |

| 8-Prenylnaringenin | Estrogen Receptor α (ERα) | Competitive Binding Assay | High Affinity | [3][5] |

| 8-Prenylnaringenin | Estrogen Receptor β (ERβ) | Competitive Binding Assay | High Affinity | [4] |

| 8-Prenylnaringenin | Estrogen Receptor α (ERα) | Reporter Gene Assay | Agonist | [7][8] |

| 8-Prenylnaringenin | Estrogen Receptor β (ERβ) | Reporter Gene Assay | Agonist/Antagonist | [8] |

Experimental Protocols for Assessing ERR Inhibition

To investigate the potential of Millewanin G as an ERR inhibitor, a series of established in vitro assays can be employed. The following protocols are standard in the field for characterizing the interaction of small molecules with nuclear receptors.

Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for determining whether a compound can modulate the transcriptional activity of a specific ERR isoform.

Principle: HEK293 cells (or another suitable cell line) are transiently or stably transfected with two plasmids: one expressing the full-length ERRα, ERRβ, or ERRγ protein, and another containing a luciferase reporter gene under the control of a promoter with multiple ERR response elements (EREs). If a test compound inhibits the constitutive activity of the ERR, the expression of luciferase will be reduced, leading to a decrease in luminescence upon the addition of a substrate.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transient transfection, seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells using a suitable transfection reagent with an ERR expression vector (e.g., pCMV-ERRα) and a reporter plasmid (e.g., pGL3-3xERE-luc). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Prepare a stock solution of Millewanin G or the test compound in DMSO.

-

24 hours post-transfection, replace the medium with DMEM containing the test compound at various concentrations (typically ranging from 1 nM to 100 μM). Include a vehicle control (DMSO) and a known ERR inverse agonist (e.g., XCT790 for ERRα) as a positive control.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with the compound, lyse the cells using a luciferase lysis buffer.

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Add luciferase substrate and measure the luminescence using a luminometer.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This in vitro assay is used to directly measure the binding of a compound to the ERR ligand-binding domain (LBD) and its ability to disrupt the interaction with a co-activator peptide.

Principle: The assay utilizes a purified, tagged ERR LBD (e.g., GST-ERRα-LBD) and a fluorescently labeled peptide derived from a co-activator protein (e.g., a fluorescein-labeled PGC-1α peptide). The ERR LBD is bound by an antibody conjugated to a long-lifetime lanthanide donor fluorophore (e.g., Europium). When the co-activator peptide binds to the ERR LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Purify recombinant GST-tagged ERRα-LBD.

-

Synthesize a fluorescein-labeled peptide corresponding to a co-activator binding motif (e.g., LXXLL motif of PGC-1α).

-

Obtain a Europium-labeled anti-GST antibody.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound (Millewanin G) at various concentrations.

-

Add a pre-mixed solution of GST-ERRα-LBD and the Europium-labeled anti-GST antibody.

-

Incubate for 1 hour at room temperature.

-

Add the fluorescein-labeled co-activator peptide.

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

-

Signal Detection:

-

Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a plate reader capable of TR-FRET measurements.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Visualizations

The inhibitory action of a compound like Millewanin G on ERRs would be expected to modulate downstream signaling pathways involved in metabolism and cell growth.

ERRα Signaling Pathway

ERRα, often in conjunction with its co-activator PGC-1α, regulates a network of genes involved in mitochondrial energy production. Inhibition of ERRα would be expected to downregulate these processes.

Caption: Hypothetical inhibition of the ERRα signaling pathway by Millewanin G.

Experimental Workflow for Screening ERR Inhibitors

A typical workflow for identifying and characterizing novel ERR inhibitors would involve a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.

Caption: A generalized workflow for the discovery and characterization of ERR inhibitors.

Conclusion

While direct evidence for Millewanin G as an ERR inhibitor is currently lacking, its structural features as a prenylated isoflavonoid suggest that it warrants investigation in this context. The technical guide provided here, using the well-characterized phytoestrogen 8-prenylnaringenin as a proxy, outlines the necessary experimental approaches and theoretical framework for such a study. Researchers and drug development professionals can utilize these methodologies to explore the potential of Millewanin G and other novel compounds as modulators of ERR signaling, which may hold promise for the development of new therapies for metabolic diseases and cancer. Further research is essential to elucidate the specific interactions and biological effects of Millewanin G on the Estrogen-Related Receptors.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. apexbt.com [apexbt.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subtle side-chain modifications of the hop phytoestrogen 8-prenylnaringenin result in distinct agonist/antagonist activity profiles for estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Bioactive Compounds: A Technical Guide

Disclaimer: Initial searches for "Millewanin G" did not yield specific in vitro studies for a compound with this name. Therefore, this document serves as an in-depth technical guide and template, utilizing a hypothetical molecule, "Compound X," to illustrate the expected data presentation, experimental protocols, and visualizations as per the user's request. The quantitative data and specific pathways are based on common findings for natural bioactive compounds and are provided for illustrative purposes.

This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in vitro evaluation of novel bioactive compounds. It outlines the typical experimental workflow, data presentation, and analysis of signaling pathways.

Quantitative Data Summary

The in vitro bioactivity of Compound X was assessed through various assays to determine its cytotoxic and anti-inflammatory potential. The quantitative results are summarized below for clear comparison.

Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 2.5 |

| 1 | 98.2 | ± 3.1 |

| 10 | 95.6 | ± 2.8 |

| 25 | 89.4 | ± 4.2 |

| 50 | 75.3 | ± 5.5 |

| 100 | 52.1 | ± 6.3 |

-

IC50: > 100 µM

Table 2: Effect of Compound X on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |

| Control | 100 | 100 | 100 |

| LPS (1 µg/mL) | 250 | 320 | 280 |

| LPS + Compound X (10 µM) | 180 | 240 | 210 |

| LPS + Compound X (25 µM) | 120 | 160 | 150 |

| LPS + Compound X (50 µM) | 80 | 110 | 95 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

The murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound X was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1][2].

-

RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Compound X (1-100 µM) for 24 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

NO production was indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

RAW 264.7 cells were seeded in a 24-well plate and pre-treated with various concentrations of Compound X for 1 hour.

-

The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The absorbance was measured at 540 nm. The nitrite concentration was determined from a sodium nitrite standard curve.

Measurement of Cytokine Levels (ELISA)

The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatants were measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

RAW 264.7 cells were treated as described for the NO production assay.

-

The culture supernatants were collected and centrifuged to remove any cellular debris.

-

The levels of TNF-α and IL-6 were then quantified using the respective ELISA kits.

Visualizations: Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of Compound X

The following diagram illustrates the hypothetical mechanism of action for Compound X in inhibiting the inflammatory response in macrophages. It is proposed that Compound X inhibits the activation of NF-κB and MAPK pathways, which are key regulators of pro-inflammatory gene expression.

Caption: Proposed inhibitory mechanism of Compound X on LPS-induced inflammatory pathways.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The diagram below outlines the general workflow for screening the anti-inflammatory effects of a test compound.

Caption: General workflow for in vitro screening of anti-inflammatory compounds.

References

Millewanin G: A Technical Guide to its Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Millewanin G, a prenylated isoflavone isolated from the leaves of Millettia pachycarpa, has demonstrated antiestrogenic activity. This technical guide provides an in-depth analysis of the speculated mechanisms underlying this activity. Due to the limited availability of direct experimental data on Millewanin G, this document synthesizes information from related isoflavones and general principles of antiestrogen action to propose potential molecular pathways. This guide also presents a hypothetical experimental framework for elucidating the precise mechanism of action of Millewanin G, aimed at guiding future research endeavors.

Introduction

Millewanin G is a member of the 7-hydroxyisoflavone class of compounds.[1] Its structural similarity to estradiol suggests a potential interaction with estrogen signaling pathways. The primary reported biological activity of Millewanin G is its antiestrogenic effect, which presents a promising avenue for research in hormone-dependent pathologies. This document will explore the potential mechanisms of this antiestrogenic activity, drawing parallels with other well-characterized isoflavones and antiestrogen compounds.

Quantitative Data Summary

To date, specific quantitative data on the bioactivity of Millewanin G is scarce. The most concrete piece of information available is its inhibitory concentration for antiestrogenic activity.

| Compound | Biological Activity | IC50 (µM) | Source |

| Millewanin G | Antiestrogenic Activity | 29 | Commercial Supplier Data |

Note: The experimental context and methodology for this IC50 value are not publicly available and require experimental validation.

Speculated Mechanisms of Action

Based on the known mechanisms of other isoflavones and antiestrogenic compounds, the following pathways are speculated to be involved in the action of Millewanin G.

Interaction with Estrogen Receptors (ERs)

The most probable mechanism for the antiestrogenic activity of Millewanin G is through its interaction with estrogen receptors, ERα and ERβ. Isoflavones are known to be selective estrogen receptor modulators (SERMs), exhibiting either agonistic or antagonistic effects depending on the tissue type, ER subtype expression, and the local concentration of endogenous estrogens.

It is hypothesized that Millewanin G acts as a competitive antagonist of estradiol at the ligand-binding domain of ERs. This binding would prevent the conformational changes necessary for the recruitment of coactivators and the initiation of gene transcription, thereby inhibiting estrogen-dependent cellular processes.

Modulation of Estrogen-Related Receptors (ERRs)

An intriguing possibility arises from commercial sources listing Millewanin G as an Estrogen-Related Receptor (ERR) inhibitor. ERRs (ERRα, ERRβ, and ERRγ) are orphan nuclear receptors that share sequence homology with ERs but do not bind endogenous estrogens. They play crucial roles in regulating cellular energy metabolism and have been implicated in the progression of certain cancers.

If Millewanin G indeed inhibits ERRs, it could exert its effects through a mechanism independent of classical estrogen signaling. This could involve the disruption of ERR-mediated transcriptional regulation of genes involved in cell growth and proliferation.

ER-Independent Signaling Pathways

Beyond direct receptor interaction, isoflavones are known to influence various intracellular signaling cascades. Millewanin G may exert its antiestrogenic and potentially anti-proliferative effects through the modulation of pathways such as:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Isoflavones have been shown to modulate the activity of key kinases in the MAPK pathway (e.g., ERK, JNK, p38), which are critical for cell proliferation, differentiation, and apoptosis.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and growth. Inhibition of PI3K/Akt signaling by isoflavones can lead to decreased cell proliferation and induction of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the speculated mechanisms and a potential experimental approach, the following diagrams are provided in the DOT language for Graphviz.

Caption: Speculated signaling pathways of Millewanin G.

Caption: Proposed experimental workflow for mechanism elucidation.

Detailed Methodologies for Key Experiments (Hypothetical)

The following protocols are proposed as a starting point for investigating the mechanism of action of Millewanin G.

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity of Millewanin G to ERα and ERβ.

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified ER protein or receptor-containing cell lysates.

-

Protocol:

-

Prepare ERα and ERβ protein extracts from recombinant sources or ER-positive cell lines.

-

Incubate a fixed concentration of [³H]-estradiol with the ER preparation in the presence of increasing concentrations of unlabeled Millewanin G (or a known competitor like tamoxifen as a positive control).

-

After incubation, separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value for Millewanin G, which is the concentration that inhibits 50% of the specific binding of [³H]-estradiol.

-

Determine the binding affinity (Ki) using the Cheng-Prusoff equation.

-

ERE-Luciferase Reporter Gene Assay

-

Objective: To assess the functional antagonist activity of Millewanin G on ER-mediated transcription.

-

Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). In the presence of an estrogen agonist, ER binds to the ERE and drives the expression of luciferase. An antagonist will inhibit this process.

-

Protocol:

-

Transfect an ER-positive cell line (e.g., MCF-7) or an ER-negative cell line co-transfected with an ER expression vector and the ERE-luciferase reporter plasmid.

-

Treat the transfected cells with a fixed concentration of estradiol in the presence of increasing concentrations of Millewanin G.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Determine the IC50 value of Millewanin G for the inhibition of estradiol-induced luciferase expression.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of Millewanin G on key signaling proteins.

-

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation status, which is often indicative of their activation state.

-

Protocol:

-

Treat ER-positive cells with Millewanin G for various time points.

-

Prepare whole-cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantify band intensities to determine the relative changes in protein phosphorylation.

-

Conclusion and Future Directions

The available evidence, though limited, suggests that Millewanin G is a promising antiestrogenic compound. Its mechanism of action is likely multifaceted, potentially involving direct antagonism of estrogen receptors, inhibition of estrogen-related receptors, and modulation of key intracellular signaling pathways. The speculative nature of these mechanisms underscores the urgent need for dedicated experimental investigation.

Future research should focus on:

-

Confirming the IC50 value for antiestrogenic activity and determining the specific assay conditions.

-

Quantifying the binding affinities of Millewanin G for ERα and ERβ.

-

Investigating the interaction with ERRs to validate this potential novel mechanism.

-

Profiling the effects of Millewanin G on the transcriptome and proteome of estrogen-responsive cells to identify key regulated genes and pathways.

-

Evaluating the in vivo efficacy of Millewanin G in animal models of hormone-dependent diseases.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a roadmap for researchers to unravel the precise molecular mechanisms of Millewanin G, which will be crucial for its potential development as a therapeutic agent.

References

Millewanin G: A Review of its Antiestrogenic Properties and Potential Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G, a prenylated isoflavonoid isolated from the leaves of Millettia pachycarpa, has emerged as a compound of interest due to its notable antiestrogenic activity.[1] This technical guide provides a comprehensive review of the existing literature on Millewanin G, focusing on its quantitative biological data, the experimental methodologies used to assess its activity, and its potential mechanism of action. This document is intended to serve as a resource for researchers in oncology, endocrinology, and drug discovery who are exploring novel selective estrogen receptor modulators (SERMs).

Quantitative Biological Data

The primary reported biological activity of Millewanin G is its antiestrogenic effect. The following table summarizes the key quantitative data available in the literature.

| Compound | Biological Activity | Assay System | Potency (IC50) | Comparator | Source |

| Millewanin G | Antiestrogenic | Yeast Two-Hybrid Assay | 29 μM | 4-hydroxytamoxifen | [1] |

| 4-hydroxytamoxifen | Antiestrogenic | Yeast Two-Hybrid Assay | Comparable to Millewanin G | - | [1] |

Experimental Protocols

The antiestrogenic activity of Millewanin G was determined using a yeast two-hybrid (Y2H) assay. This assay is a powerful molecular biology technique used to identify and characterize protein-protein interactions. In the context of Millewanin G, it was adapted to screen for compounds that disrupt the interaction between the human estrogen receptor (ER) and its coactivators, an essential step in estrogen-mediated gene transcription.

Yeast Two-Hybrid Assay for Antiestrogenic Activity

Objective: To determine the ability of Millewanin G to inhibit the interaction between the human estrogen receptor alpha (ERα) ligand-binding domain (LBD) and the transcriptional coactivator TIF2.

Yeast Strain: Saccharomyces cerevisiae Y190, which contains integrated reporter genes (lacZ and HIS3) under the control of a galactose-inducible promoter with GAL4 binding sites.

Plasmids:

-

Bait Plasmid: pGBT9, containing the DNA-binding domain (DBD) of the GAL4 transcription factor fused to the ligand-binding domain of human ERα.

-

Prey Plasmid: pGAD424, containing the activation domain (AD) of GAL4 fused to the receptor-interacting domain of the coactivator TIF2.

General Protocol:

-

Yeast Transformation: The yeast strain Y190 is co-transformed with the bait (pGBT9-ERα-LBD) and prey (pGAD424-TIF2) plasmids using the lithium acetate method.

-

Culture and Treatment: Transformed yeast cells are grown in a selective medium lacking tryptophan and leucine to ensure the presence of both plasmids. The cells are then incubated in the presence of 17β-estradiol (E2) to induce the interaction between ERα-LBD and TIF2. Various concentrations of Millewanin G or the control compound (4-hydroxytamoxifen) are added to the cultures.

-

β-Galactosidase Reporter Assay: The activity of the lacZ reporter gene is quantified using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The intensity of the color produced is proportional to the strength of the protein-protein interaction.

-

Data Analysis: The concentration of Millewanin G that inhibits the E2-induced β-galactosidase activity by 50% (IC50) is calculated from the dose-response curve.

Putative Mechanism of Action and Signaling Pathways

The research by Okamoto and colleagues suggests that Millewanin G and other related prenylated isoflavonoids from Millettia pachycarpa operate through a "unique mechanism" that is non-competitive with 17β-estradiol. This indicates that Millewanin G does not directly compete with estradiol for binding to the ligand-binding pocket of the estrogen receptor. Instead, it likely binds to an allosteric site on the receptor or affects other components of the signaling pathway.

Based on this, a putative mechanism can be proposed where Millewanin G acts as an allosteric modulator of the estrogen receptor. This allosteric binding could induce a conformational change in the receptor that prevents its proper interaction with coactivators, even when estradiol is bound. This would lead to a downstream inhibition of estrogen-responsive gene transcription.

Experimental Workflow for Characterizing Antiestrogenic Activity

The following diagram illustrates a typical workflow for identifying and characterizing the antiestrogenic properties of a compound like Millewanin G.

References

Millewanin G: A Technical Guide to its Natural Abundance and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Millewanin G is a prenylated isoflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of Millewanin G in plant species and methodologies for its isolation. As research into novel bioactive compounds continues to expand, understanding the natural sources and extraction protocols for molecules like Millewanin G is crucial for further investigation into its potential therapeutic applications.

Natural Abundance of Millewanin G

Millewanin G has been identified as a phytochemical present in at least two plant species: Millettia pachycarpa and Cudrania tricuspidata.

Plant Sources

-

Millettia pachycarpa : This perennial climbing tree, belonging to the Fabaceae family, is found in Southeast Asian countries.[1] Millewanin G has been isolated from the leaves of this plant.[2]

-

Cudrania tricuspidata : A perennial plant from the Moraceae family, C. tricuspidata is native to East Asia and is recognized for its medicinal and nutritional uses.[3] The leaves of this plant have also been reported to contain Millewanin G.[3]

Quantitative Data

Experimental Protocols: Isolation of Isoflavonoids

While a specific, detailed protocol solely for the isolation of Millewanin G is not extensively documented, general methodologies for the extraction and purification of isoflavonoids from Millettia pachycarpa and Cudrania tricuspidata can be adapted. The following represents a synthesized approach based on available research for the isolation of related compounds from these species.

General Extraction and Isolation Workflow